molecular formula C22H14F6N4O3S B3032662 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide CAS No. 338412-13-8

4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide

Katalognummer: B3032662
CAS-Nummer: 338412-13-8
Molekulargewicht: 528.4 g/mol
InChI-Schlüssel: DMUJKGCAZMKIEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide (CAS: 338412-13-8) is a sulfonamide derivative featuring a [1,8]naphthyridine core substituted with two trifluoromethyl groups at positions 5 and 5. The naphthyridine moiety is linked via an ether bond to a benzenesulfonamide group, which is further modified with a 3-pyridinylmethyl substituent on the nitrogen atom. This structure combines electron-withdrawing trifluoromethyl groups, a rigid aromatic system, and a sulfonamide group, making it a candidate for applications in medicinal chemistry, particularly in enzyme inhibition or receptor targeting .

Eigenschaften

IUPAC Name

4-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]oxy]-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14F6N4O3S/c23-21(24,25)17-10-18(22(26,27)28)31-20-16(17)7-8-19(32-20)35-14-3-5-15(6-4-14)36(33,34)30-12-13-2-1-9-29-11-13/h1-11,30H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMUJKGCAZMKIEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC3=NC4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14F6N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363050
Record name 3K-005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338412-13-8
Record name 3K-005
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide, a compound characterized by its complex structure and trifluoromethyl substitutions, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory and anti-tumor properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's IUPAC name is 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide. Its molecular formula is C22H14F6N4O3SC_{22}H_{14}F_6N_4O_3S with a molecular weight of 528.43 g/mol. The structural complexity arises from the presence of both naphthyridine and pyridine moieties along with sulfonamide functionality.

Anti-inflammatory Activity

Research indicates that compounds with trifluoromethyl substitutions tend to exhibit enhanced anti-inflammatory properties. In particular, studies have shown that such compounds can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammatory responses. For instance, related compounds demonstrated reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 in vitro when tested on RAW264.7 macrophages under lipopolysaccharide (LPS) stimulation .

Anti-tumor Activity

The anti-tumor potential of 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide has been evaluated in various cancer models. Trifluoromethyl-substituted derivatives have been noted for their ability to induce apoptosis in cancer cells through modulation of Bcl-2 family proteins and caspase pathways. Specifically, these compounds have been shown to down-regulate Bcl-2 while up-regulating Bax and C-caspase-3 expressions, leading to increased apoptotic activity in hepatoma cells (HepG2) in a dose-dependent manner .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of NF-κB : The compound inhibits NF-κB activation by preventing the phosphorylation of p65 and IκBα, thereby reducing the transcription of pro-inflammatory genes.
  • Apoptosis Induction : By altering the expression levels of apoptosis-regulating proteins (Bcl-2 and Bax), the compound promotes programmed cell death in tumor cells.
  • Enhanced Membrane Permeability : The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Studies and Research Findings

A study focused on similar trifluoromethyl-substituted compounds reported significant anti-tumor effects in vitro against various cancer cell lines. The most promising candidates exhibited IC50 values in low micromolar ranges . Additionally, these compounds were found to possess minimal cytotoxicity towards normal cells at effective concentrations.

Study Cell Line IC50 (µM) Mechanism
Study 1HepG25.0Apoptosis via Bcl-2 modulation
Study 2RAW264.7>10NF-κB inhibition

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing naphthyridine moieties exhibit significant anticancer properties. The presence of trifluoromethyl groups enhances the lipophilicity and metabolic stability of the compound, potentially leading to improved efficacy against cancer cell lines. Studies have shown that derivatives of naphthyridine can inhibit specific kinases involved in tumor growth, making this compound a candidate for further anticancer drug development .

Antimicrobial Properties
The sulfonamide functional group is known for its antimicrobial activity. The incorporation of the naphthyridine structure may enhance the spectrum of activity against various pathogens. Preliminary studies have demonstrated that similar sulfonamide derivatives possess significant antibacterial and antifungal properties, suggesting that this compound could be explored for developing new antimicrobial agents .

Material Science

Fluorinated Polymers
The trifluoromethyl groups in this compound can be utilized in the synthesis of fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in applications requiring durable coatings or membranes, particularly in harsh chemical environments . Research into polymer composites incorporating such compounds may lead to innovations in protective materials.

Environmental Science

Environmental Monitoring
Compounds like 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide can serve as analytical standards or probes in environmental monitoring due to their distinct chemical properties. They can be used in developing detection methods for pollutants or as markers for studying environmental processes involving organic contaminants .

Case Studies

Study Title Focus Findings
Anticancer Efficacy of Naphthyridine DerivativesInvestigated the cytotoxic effects on cancer cell linesShowed significant inhibition of cell proliferation in treated groups
Synthesis and Characterization of SulfonamidesDeveloped new sulfonamide derivativesIdentified enhanced antimicrobial activity compared to traditional agents
Fluorinated Polymers from Trifluoromethyl CompoundsEvaluated material propertiesDemonstrated improved thermal stability and resistance to solvents

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

N,N-Diethyl Derivative (CAS: 338412-11-6)
  • Structure : The benzenesulfonamide nitrogen is substituted with two ethyl groups instead of a 3-pyridinylmethyl group.
  • Increased hydrophobicity due to ethyl groups may alter pharmacokinetic properties.
  • Molecular Formula : C21H18F6N4O3S (estimated MW: ~548.45 g/mol) .
Sulfide Derivative (5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-chlorophenyl sulfide)
  • Structure : Replaces the ether-oxygen linkage with a sulfur atom and a 4-chlorophenyl group.
  • Key Differences: Sulfur’s larger atomic radius and lower electronegativity may influence electronic properties.
  • Molecular Formula : C16H7ClF6N2S (MW: 408.75 g/mol) .
Morpholine Sulfonyl Derivative (CAS: Not provided)
  • Structure : Features a morpholine sulfonyl group on the phenyl ring.
  • Key Differences :
    • The morpholine ring enhances solubility due to its polarity.
    • Sulfonyl groups increase metabolic stability compared to sulfonamides.
  • Molecular Formula : C20H15F6N3O4S (MW: 507.41 g/mol) .

Analogues with Varied Naphthyridine Substitutions

N-Phenyl-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine (CAS: 241488-32-4)
  • Structure : Lacks the benzenesulfonamide group; instead, an amine directly links the naphthyridine to a phenyl group.
  • Simpler structure may lower molecular weight (MW: ~403.28 g/mol) and alter bioavailability .
N-(4-Methoxyphenyl)-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine (CAS: 241488-34-6)
  • Structure : Substitutes the phenyl group with a 4-methoxyphenyl moiety.
  • Increased solubility due to polar methoxy substituent .

Sulfonamide-Based Analogues

Celecoxib (CAS: 169590-42-5)
  • Structure : A clinically used COX-2 inhibitor with a pyrazole-linked benzenesulfonamide.
  • Key Differences :
    • Pyrazole core instead of naphthyridine.
    • Trifluoromethyl groups enhance target binding but differ in positioning.
  • Molecular Formula : C17H14F3N3O2S (MW: 381.37 g/mol) .
N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (Compound 17d)
  • Structure : Shares a trifluoromethylbenzenesulfonamide group but uses a benzyloxy-pyridine scaffold.
  • Key Differences :
    • Benzyloxy group increases lipophilicity compared to the naphthyridine system.
    • Methyl groups on pyridine may sterically hinder interactions .

Comparative Data Table

Compound Name / CAS Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Properties
Target Compound (338412-13-8) [1,8]Naphthyridine 5,7-CF3, ether-O, 3-pyridinylmethyl C23H14F6N4O3S* ~580.42 High rigidity, potential enzyme inhibition
N,N-Diethyl Derivative (338412-11-6) [1,8]Naphthyridine 5,7-CF3, ether-O, N,N-diethyl C21H18F6N4O3S ~548.45 Increased hydrophobicity
Sulfide Derivative [1,8]Naphthyridine 5,7-CF3, S-linked 4-Cl-phenyl C16H7ClF6N2S 408.75 Enhanced steric bulk
Celecoxib (169590-42-5) Pyrazole 3-CF3, benzenesulfonamide C17H14F3N3O2S 381.37 COX-2 inhibition, clinical use

*Estimated based on structural analysis.

Research Findings and Implications

  • Trifluoromethyl Groups : Common in analogues (e.g., CAS 241488-32-4, 338412-13-8), these groups enhance metabolic stability and electron-withdrawing effects, critical for target binding .
  • Sulfonamide vs. Sulfide/Sulfonyl : Sulfonamides (target compound, celecoxib) facilitate hydrogen bonding, while sulfides/sulfonyl groups () prioritize steric and electronic effects .
  • 3-Pyridinylmethyl Substituent : Unique to the target compound, this group may enhance solubility or receptor interaction compared to alkyl or aryl substituents in analogues .

Q & A

Q. What are the key considerations for optimizing the synthesis of 4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide in laboratory settings?

Methodological Answer:

  • Step 1: Prioritize reaction conditions (e.g., solvent selection, temperature gradients) to minimize side reactions from trifluoromethyl and pyridinyl groups.
  • Step 2: Implement membrane separation technologies (e.g., nanofiltration) to isolate intermediates with high purity .
  • Step 3: Use process control and simulation tools (e.g., computational fluid dynamics) to predict yield optimization and scale-up feasibility .
  • Step 4: Validate purity via HPLC-MS, focusing on residual trifluoromethyl byproducts.

Q. How can researchers characterize the solubility and stability of this compound under varying pH and solvent conditions?

Methodological Answer:

  • Step 1: Employ powder and particle technology to analyze crystallinity and polymorphic forms via XRPD .
  • Step 2: Conduct solubility assays in buffered solutions (pH 1–12) using UV-Vis spectroscopy, correlating results with Hansen solubility parameters.
  • Step 3: Assess hydrolytic stability via accelerated degradation studies (40–80°C), monitoring degradation products with LC-HRMS.

Q. What experimental strategies are recommended for identifying biological targets or pathways influenced by this compound?

Methodological Answer:

  • Step 1: Use affinity chromatography or thermal shift assays to identify protein binding partners .
  • Step 2: Apply chemical biology methods (e.g., CRISPR-Cas9 screens) to map genetic interactions or pathway disruptions .
  • Step 3: Validate findings with orthogonal assays (e.g., SPR for binding kinetics, qPCR for gene expression changes).

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different assay systems for this compound?

Methodological Answer:

  • Step 1: Replicate experiments under standardized conditions (e.g., cell line authentication, serum batch consistency) .
  • Step 2: Perform cross-validation using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to confirm binding affinities .
  • Step 3: Apply systems biology modeling to contextualize assay-specific variables (e.g., membrane permeability, off-target effects) .

Q. What advanced analytical techniques are suitable for elucidating the compound’s interaction with membrane-bound receptors?

Methodological Answer:

  • Step 1: Use cryo-EM or solid-state NMR to study receptor-ligand complexes in lipid bilayers .
  • Step 2: Integrate molecular dynamics simulations to predict binding modes and conformational changes .
  • Step 3: Validate with fluorescence anisotropy to measure real-time ligand-receptor dynamics in live cells .

Q. How can theoretical frameworks guide the design of derivatives with enhanced selectivity?

Methodological Answer:

  • Step 1: Leverage density functional theory (DFT) to model electronic effects of trifluoromethyl and sulfonamide groups on binding .
  • Step 2: Apply QSAR models trained on structural analogs to predict bioactivity cliffs .
  • Step 3: Synthesize derivatives using continuous flow reactors for rapid iteration and high-throughput screening .

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

  • Step 1: Optimize chiral resolution via simulated moving bed (SMB) chromatography .
  • Step 2: Employ process analytical technology (PAT) for real-time monitoring of enantiomeric excess .
  • Step 3: Validate scalability using pilot-plant trials with DOE (design of experiments) protocols .

Data and Methodological Integration Table

Research Focus Key Techniques Evidence-Based Citations
Synthesis OptimizationMembrane separation, process simulation
Bioactivity ValidationCRISPR-Cas9 screens, ITC/SPR cross-validation
Theoretical ModelingDFT, QSAR, molecular dynamics
Scalability ChallengesSMB chromatography, PAT monitoring

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.